molecular formula C16H13NO2S2 B3014664 (E)-3-(2-ethylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 880638-81-3

(E)-3-(2-ethylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B3014664
CAS RN: 880638-81-3
M. Wt: 315.41
InChI Key: HKBDSNQAPHNTAG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine (such as 2-ethylphenylamine) with a carbonyl compound (such as furan-2-carbaldehyde) to form an imine intermediate, which is then reacted with a suitable sulfur nucleophile .


Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiazolidinone ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group on the thiazolidinone ring and the aromatic furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic furan ring could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis and Anticancer Effects: A series of novel thioxothiazolidin-4-one derivatives showed promising results as potential anticancer agents. These compounds demonstrated significant reduction in tumor volume and cell number in mouse models, along with inhibiting tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
  • Anticancer and Apoptosis Induction: Another study synthesized derivatives of thioxothiazolidin-4-one, which exhibited moderate to strong antiproliferative activity in human leukemia cell lines. Certain derivatives were noted for their potent anticancer activity, indicating the role of electron donating groups in their efficacy (S. Chandrappa et al., 2009).

Molecular Structure and Solid-State Analysis

  • Molecular and Solid State Structure: A related compound was analyzed using X-ray powder diffraction and density functional theory, providing insights into its molecular structure and solid-state characteristics (Rahmani et al., 2017).

Anti-Inflammatory and Antifibrotic Activity

  • Antitumor and Anti-Inflammatory Properties: Some derivatives of 5-(het)arylidene-2-thioxothiazolidine-4-ones were found to have both antitumor and anti-inflammatory activities, exceeding known comparison drugs in their action (Horishny et al., 2020).
  • Antifibrotic and Anticancer Action: Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. The study identified several compounds with high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antimicrobial Activity

  • Antimicrobial Activity: Some derivatives of the compound have been studied for their antimicrobial activities. For instance, certain 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones showed antimicrobial activity, particularly when the R1 group was methyl (Цялковский et al., 2005).

Additional Applications

  • Phosphoinositide 3-Kinase Gamma Inhibition: Furan-2-ylmethylene thiazolidinediones were identified as potent, selective inhibitors of phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. The study highlighted key pharmacophore features for potency and selectivity (Pomel et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazolidinones are known to interact with a variety of biological targets, including enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research on this compound could include further studies to elucidate its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

(5E)-3-(2-ethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-2-11-6-3-4-8-13(11)17-15(18)14(21-16(17)20)10-12-7-5-9-19-12/h3-10H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBDSNQAPHNTAG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.